N-(2,3-difluorophenyl)-2-methylpyridine-3-carboxamide
Description
N-(2,3-Difluorophenyl)-2-methylpyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a difluorophenyl group attached to a pyridine ring, which is further substituted with a carboxamide group
Properties
IUPAC Name |
N-(2,3-difluorophenyl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-9(4-3-7-16-8)13(18)17-11-6-2-5-10(14)12(11)15/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIQKINTADJMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-difluorophenyl)-2-methylpyridine-3-carboxamide typically involves the reaction of 2,3-difluoroaniline with 2-methylpyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-methylpyridine-3-carboxylic acid derivatives.
Reduction: Formation of N-(2,3-difluorophenyl)-2-methylpyridine-3-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Difluorophenyl)-2-methylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the pyridine ring facilitates its insertion into hydrophobic pockets. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with a fluorobenzamide group instead of a pyridine ring.
N-(2,3-Difluorophenyl)-2-methylbenzamide: Similar but with a benzamide group instead of a pyridine ring.
Uniqueness: N-(2,3-Difluorophenyl)-2-methylpyridine-3-carboxamide is unique due to the presence of both a difluorophenyl group and a pyridine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
